4-(Cyclohexylmethyl)pyridine

Catalog No.
S3703557
CAS No.
34844-98-9
M.F
C12H17N
M. Wt
175.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Cyclohexylmethyl)pyridine

CAS Number

34844-98-9

Product Name

4-(Cyclohexylmethyl)pyridine

IUPAC Name

4-(cyclohexylmethyl)pyridine

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

InChI

InChI=1S/C12H17N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h6-9,11H,1-5,10H2

InChI Key

JPEWTYAEMIQXTO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CC2=CC=NC=C2

Canonical SMILES

C1CCC(CC1)CC2=CC=NC=C2

Description

The exact mass of the compound 4-(Cyclohexylmethyl)pyridine is 175.136099547 g/mol and the complexity rating of the compound is 132. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Cyclohexylmethyl)pyridine is a pyridine derivative characterized by the presence of a cyclohexylmethyl group attached to the nitrogen-containing aromatic ring. This compound has gained attention in organic chemistry due to its unique structural features and potential applications in various fields, including pharmaceuticals and materials science. Pyridine itself is a six-membered aromatic heterocycle with one nitrogen atom, and the introduction of the cyclohexylmethyl substituent alters its chemical properties, enhancing its reactivity and solubility in organic solvents.

The reactivity of 4-(Cyclohexylmethyl)pyridine can be attributed to the electron-rich nature of the pyridine ring, which allows for various chemical transformations. Key reactions include:

  • Alkylation: The compound can undergo alkylation reactions, particularly at the C-4 position, facilitated by methods such as Minisci-type decarboxylative alkylation, which allows for selective functionalization without over-alkylation issues .
  • Cross-Coupling Reactions: Utilizing nickel or copper catalysts, 4-(Cyclohexylmethyl)pyridine can participate in cross-coupling reactions with aryl halides to form biaryl compounds .
  • Electrophilic Substitution: The presence of the cyclohexylmethyl group can influence electrophilic substitution reactions, impacting regioselectivity and reaction rates compared to unsubstituted pyridines.

Several synthetic approaches have been developed for the preparation of 4-(Cyclohexylmethyl)pyridine:

  • Minisci Reaction: This method involves the direct C-4 alkylation of pyridines using carboxylic acid derivatives as alkyl donors. A maleate-derived blocking group can enhance selectivity and yield .
  • Photochemical Methods: Recent advancements include photochemical cross-coupling techniques that allow for C-4 functionalization under mild conditions without the need for traditional catalysts .
  • Traditional Methods: Classical methods such as the Chichibabin synthesis and various condensation reactions involving aldehydes and ammonia derivatives can also be adapted to synthesize this compound .

4-(Cyclohexylmethyl)pyridine has potential applications in:

  • Pharmaceuticals: As a building block or intermediate in drug synthesis due to its ability to modify biological activity.
  • Materials Science: Its unique properties may make it suitable for developing new materials or as a ligand in coordination chemistry.
  • Agricultural Chemicals: Similar compounds are often explored for use in agrochemicals due to their biological activity.

Several compounds share structural similarities with 4-(Cyclohexylmethyl)pyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-MethylpyridineMethyl group at C-4Commonly used as a solvent and reagent
4-EthylpyridineEthyl group at C-4Exhibits different solubility and reactivity
2-CyclohexylpyridineCyclohexyl group at C-2Different regioselectivity in reactions
3-CyclohexylpyridineCyclohexyl group at C-3May have distinct biological activities

The uniqueness of 4-(Cyclohexylmethyl)pyridine lies in its specific substitution pattern and steric effects imparted by the cyclohexylmethyl group, which can significantly influence its chemical behavior compared to other pyridine derivatives.

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Exact Mass

175.136099547 g/mol

Monoisotopic Mass

175.136099547 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-07-27

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